

# Methyl 4-bromo-2-chlorobenzoate structure and properties

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## Compound of Interest

Compound Name: Methyl 4-bromo-2-chlorobenzoate

Cat. No.: B067309

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An In-depth Technical Guide to **Methyl 4-bromo-2-chlorobenzoate**: Structure, Properties, and Synthetic Utility

## Introduction: A Versatile Halogenated Building Block

**Methyl 4-bromo-2-chlorobenzoate** is a disubstituted aromatic ester that has emerged as a pivotal intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its structural arrangement, featuring a methyl ester and two distinct halogen atoms (bromine and chlorine) at specific positions on the benzene ring, provides a unique combination of reactivity and stability. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, synthesis, reactivity, and safe handling, thereby providing a foundation for its effective application in complex synthetic endeavors. The strategic placement of the bromo and chloro substituents allows for selective functionalization, making it a valuable scaffold for building molecular complexity.

## Core Identifiers and Chemical Structure

A precise understanding of a compound's identity is the foundation of all scientific work. The key identifiers for **Methyl 4-bromo-2-chlorobenzoate** are summarized below.

Identifier	Value
CAS Number	185312-82-7[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrClO <sub>2</sub> [1][2][3][4]
Molecular Weight	249.49 g/mol [2][3][4]
IUPAC Name	methyl 4-bromo-2-chlorobenzoate[3]
Synonyms	4-Bromo-2-chlorobenzoic acid methyl ester[2][5] [6]
InChI Key	JSNXIWYWUKTWAX-UHFFFAOYSA-N[1][3]
Canonical SMILES	COC(=O)C1=C(C=C(C=C1)Br)Cl[1][3]

The molecule's architecture is key to its utility. The ortho-chloro and para-bromo substitution pattern on the methyl benzoate core dictates its electronic properties and reactivity in subsequent chemical transformations.

Caption: Chemical Structure of **Methyl 4-bromo-2-chlorobenzoate**.

## Physicochemical Properties

The physical properties of a compound are critical for designing reaction conditions, purification procedures, and storage protocols. **Methyl 4-bromo-2-chlorobenzoate** is typically a liquid at room temperature.

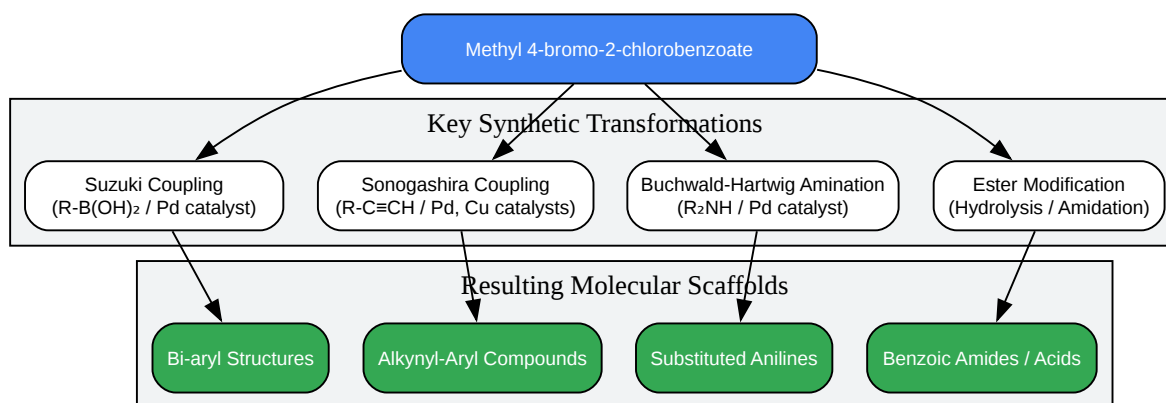
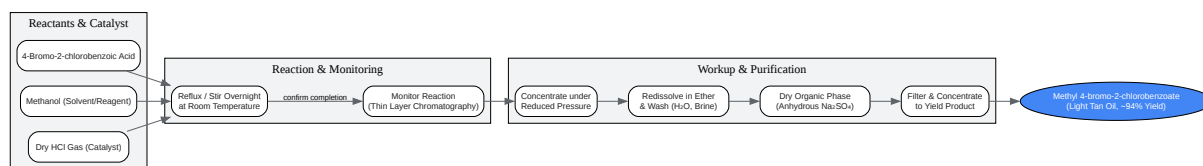
Property	Value	Source
Appearance	Colorless to yellow clear liquid; Light tan oil	[2][6]
Density	1.6 ± 0.1 g/cm <sup>3</sup>	[1]
Boiling Point	295.1 ± 20.0 °C at 760 mmHg	[1]
Flash Point	132.3 ± 21.8 °C	[1][6]
Refractive Index	1.565 - 1.58	[1][6]
LogP (Octanol-Water Partition)	3.18	[1]
Vapor Pressure	0.0 ± 0.6 mmHg at 25°C	[1]

## Synthesis and Experimental Protocol

The most direct and common method for preparing **Methyl 4-bromo-2-chlorobenzoate** is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid.

## Mechanistic Rationale

Fischer esterification is an acid-catalyzed reaction. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., gaseous HCl, H<sub>2</sub>SO<sub>4</sub>). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl oxygen of methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and provides the final methyl ester product. The reaction is an equilibrium process; therefore, using a large excess of methanol as the solvent shifts the equilibrium towards the product side, maximizing the yield.



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## Sources

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